5-溴-2-氯-3-磺酰氨基苯甲酸甲酯

描述

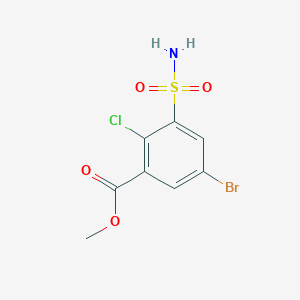

“Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H7BrClNO4S . It has a molecular weight of 328.57 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate” is represented by the formula C8H7BrClNO4S . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).科学研究应用

α-Glucosidase and α-Amylase Inhibition

This compound has been studied for its potential as an inhibitor of α-glucosidase and α-amylase enzymes . These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type II diabetes mellitus (T2DM). By preventing the breakdown of carbohydrates, these inhibitors can reduce post-prandial hyperglycemia, a condition characterized by elevated blood glucose levels following a meal.

Anti-inflammatory Activity

The derivatives of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate have shown potential anti-inflammatory activity . This is particularly relevant in the context of chronic diseases like T2DM, where inflammation plays a significant role. The compound’s ability to modulate inflammatory responses could be beneficial in developing treatments for various inflammatory conditions.

Pharmacokinetics Simulation

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of a compound is crucial for drug development . Simulations can predict how the compound behaves in the body, which helps in designing more effective and safer drugs.

Molecular Docking Studies

Molecular docking studies have been performed with this compound to predict its binding modes within the active sites of α-glucosidase and α-amylase . This computational approach helps in understanding how the compound interacts with the target enzymes, providing insights into its inhibitory potency and specificity.

Cytotoxicity Evaluation

Evaluating the cytotoxicity of a compound is essential to ensure its safety for therapeutic use . The compound has been tested against Raw-264.7 macrophage cells to assess its toxicity compared to standard drugs like curcumin. A low cytotoxicity profile is desirable for a potential drug candidate.

Toll-like Receptor Binding

The compound has also been docked into the Toll-like receptor-myeloid differentiation factor 2 (TLR4-MD2) active sites to determine its binding energies . This receptor is involved in the innate immune response, and its modulation could have implications in treating diseases where the immune response is a factor.

安全和危害

作用机制

Target of Action

As a sulfonamide, it might act on bacterial enzymes like dihydropteroate synthase, inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and multiplication .Mode of Action

The compound could potentially bind to the enzyme’s active site, preventing the normal substrate from binding and the reaction from proceeding .Biochemical Pathways

The compound might interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize DNA, RNA, and proteins .Pharmacokinetics

The ADME properties of this compound are not readily available. However, as a sulfonamide, it might be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .Result of Action

The potential inhibition of bacterial growth and multiplication could be the primary result of the compound’s action .Action Environment

Factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability .属性

IUPAC Name |

methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKZGDUTJPSIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)

![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)

![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)

![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)

![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)